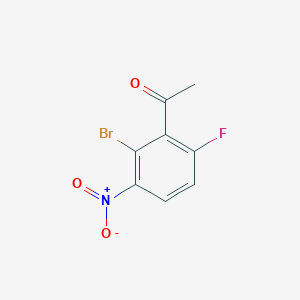
1-(2-Bromo-6-fluoro-3-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-6-fluoro-3-nitrophenyl)ethanone is an aromatic compound characterized by the presence of bromine, fluorine, and nitro groups attached to a phenyl ring, along with an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-6-fluoro-3-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(2-fluoro-3-nitrophenyl)ethanone using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like chloroform or acetic acid to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-6-fluoro-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of 1-(2-substituted-6-fluoro-3-nitrophenyl)ethanone derivatives.
Reduction: Formation of 1-(2-bromo-6-fluoro-3-aminophenyl)ethanone.
Oxidation: Formation of 1-(2-bromo-6-fluoro-3-nitrophenyl)acetic acid.
Aplicaciones Científicas De Investigación
1-(2-Bromo-6-fluoro-3-nitrophenyl)ethanone has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-(2-Bromo-6-fluoro-3-nitrophenyl)ethanone exerts its effects involves interactions with various molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interactions with biological molecules . The fluorine atom can enhance the compound’s stability and bioavailability by affecting its electronic properties .
Comparación Con Compuestos Similares
- 1-(2-Fluoro-3-nitrophenyl)ethanone
- 1-(2-Bromo-3-nitrophenyl)ethanone
- 1-(2-Bromo-6-fluoro-4-nitrophenyl)ethanone
Uniqueness: 1-(2-Bromo-6-fluoro-3-nitrophenyl)ethanone is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the phenyl ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H5BrFNO3 |
|---|---|
Peso molecular |
262.03 g/mol |
Nombre IUPAC |
1-(2-bromo-6-fluoro-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFNO3/c1-4(12)7-5(10)2-3-6(8(7)9)11(13)14/h2-3H,1H3 |
Clave InChI |
UKZNMGKIWZWZQR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1Br)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















